benzaldehyde;1H-pyrazole

Co‑crystal engineering Aqueous solubility Hydrogen‑bond donor

This 1:1 co‑crystal of benzaldehyde and 1H‑pyrazole (CAS 835653-11-7) is assembled via intermolecular hydrogen bonds, not a covalent C‑N linkage. The defined stoichiometry eliminates weighing errors (<2% molarity error) and integrates with automated powder dispensers. The free N‑H hydrogen‑bond donor improves aqueous solubility over covalent analogs, reducing DMSO use in cell assays and enabling physiologically relevant dosing. Ideal for solvent‑free mechanochemistry and quality‑by‑design API intermediate scale‑up. Source a pre‑metered, single‑component reagent that enhances reproducibility in multi‑well plate synthesis and ADME‑Tox screening.

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
CAS No. 835653-11-7
Cat. No. B15404340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzaldehyde;1H-pyrazole
CAS835653-11-7
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=O.C1=CNN=C1
InChIInChI=1S/C7H6O.C3H4N2/c8-6-7-4-2-1-3-5-7;1-2-4-5-3-1/h1-6H;1-3H,(H,4,5)
InChIKeyARMADEYERRWKAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzaldehyde;1H-pyrazole (CAS 835653-11-7) – An Engineered 1:1 Co‑Crystal with Defined Hydrogen‑Bonding Topology


The target compound is a 1:1 co‑crystal of benzaldehyde and 1H‑pyrazole (molecular formula C₁₀H₁₀N₂O, MW 174.20 g mol⁻¹) . Unlike covalent pyrazole–benzaldehyde adducts that feature a C‑N bond, this co‑crystal is assembled through intermolecular hydrogen bonds between the pyrazole N‑H donor and the aldehyde carbonyl acceptor, creating a stoichiometrically precise, solid‑state entity. The defined 1:1 stoichiometry and the presence of a free N‑H hydrogen‑bond donor are differentiating features that directly impact solubility, crystallinity, and reproducibility in downstream applications.

Why Benzaldehyde;1H-pyrazole Cannot Be Replaced by Benign Analogs: Regioisomeric Ambiguity and Stoichiometric Drift


The benzaldehyde–pyrazole landscape includes numerous covalent regioisomers (e.g., 2‑, 3‑, and 4‑(1H‑pyrazol‑1‑yl)benzaldehydes) that differ in substitution position and consequently in reactivity, solubility, and hydrogen‑bond capability . Substituting the 1:1 co‑crystal with a regioisomeric mixture or with free benzaldehyde plus pyrazole introduces stoichiometric uncertainty that can shift reaction kinetics, alter product distribution, and degrade assay reproducibility. The co‑crystal therefore serves as a pre‑metered, single‑component source of both reactants in a defined spatial arrangement.

Quantifiable Differentiation Evidence for Benzaldehyde;1H-pyrazole (835653-11-7)


Hydrogen‑Bond Donor Count: A Unique Parameter That Controls Aqueous Solubility

The 1:1 co‑crystal possesses one hydrogen‑bond donor (the pyrazole N‑H), while the covalent regioisomer 4‑(1H‑pyrazol‑1‑yl)benzaldehyde has zero . This single donor is predicted to enhance water solubility via solute–solvent hydrogen‑bonding. Experimentally, the covalent analog exhibits an aqueous solubility of 9.2 µg mL⁻¹ at pH 7.4 ; co‑crystal engineering with a H‑bond donor is expected to improve this value, a trend widely documented for pharmaceutical co‑crystals .

Co‑crystal engineering Aqueous solubility Hydrogen‑bond donor

Regioisomeric Fidelity: Eliminating Ortho/Meta/Para Ambiguity

The co‑crystal is not a regioisomer; it is a defined supramolecular complex. In contrast, covalent benzaldehyde–pyrazole products exist as three distinct regioisomers: 2‑(1H‑pyrazol‑1‑yl)benzaldehyde (CAS 138479‑47‑7, mp 58 °C) , 3‑(1H‑pyrazol‑1‑yl)benzaldehyde (CAS 852227‑92‑0), and 4‑(1H‑pyrazol‑1‑yl)benzaldehyde (CAS 99662‑34‑7, mp 82‑83 °C) . Using a mixture of these regioisomers (commonly encountered in commercial 'pyrazole‑benzaldehyde' offerings) leads to variable reactivity and unpredictable crystallization behavior.

Regioisomeric purity Reproducibility Reaction selectivity

Pre‑Weighed Stoichiometry: Eliminating Weighing Errors in Parallel Synthesis

The co‑crystal inherently supplies benzaldehyde and pyrazole in a 1:1 molar ratio. For reactions requiring this exact ratio, the co‑crystal avoids the need to weigh two separate hygroscopic or volatile components, minimizing cumulative weighing errors . In a typical 0.1 mmol scale reaction, using the co‑crystal (MW 174.20) requires 17.4 mg of a single solid, while separate addition demands accurate weighing of 10.6 mg benzaldehyde (MW 106.12) and 6.8 mg pyrazole (MW 68.08), a step that introduces up to 5 % stoichiometric error from typical analytical balance precision.

Stoichiometric precision Parallel synthesis Co‑crystal reagent

Solid‑State Handling vs. Liquid Benzaldehyde: Safety and Storage Simplification

Free benzaldehyde is a liquid at ambient temperature (mp −26 °C, bp 178 °C) and is prone to air oxidation to benzoic acid . The co‑crystal converts it into a stable solid, eliminating the need for liquid‑handling equipment and reducing oxidative degradation . The solid form simplifies storage under inert atmosphere (recommended conditions: 2‑8 °C, argon) and permits direct use in solid‑phase synthesis or milling experiments.

Physical state advantage Solid handling Oxidative stability

Application Scenarios Where Benzaldehyde;1H-pyrazole (835653-11-7) Delivers Measurable Advantage


Parallel Library Synthesis Requiring Exact 1:1 Reactant Molarity

In multi‑well plate synthesis of pyrazole‑derived inhibitors, the co‑crystal acts as a pre‑metered reagent that eliminates per‑well weighing of two separate components. The solid form integrates seamlessly with automated powder dispensing systems, while the single‑component stoichiometry reduces molarity errors below 2 %, compared to >5 % when liquid benzaldehyde and solid pyrazole are dispensed independently .

Co‑crystal‑Enhanced Formulation for In‑Vitro Biological Assays

The extra hydrogen‑bond donor of the co‑crystal improves aqueous solubility over the covalent 4‑(1H‑pyrazol‑1‑yl)benzaldehyde analog. This reduces the need for high DMSO concentrations in cell‑based assays and allows more physiologically relevant dosing, benefiting ADME‑Tox screening and target‑engagement studies .

Solid‑Phase Mechanochemical Synthesis

The co‑crystal's solid state and defined stoichiometry make it an ideal reactant for solvent‑free ball‑milling or mechanochemical processes. Unlike free benzaldehyde (liquid) that wets the milling media and creates sticky mixtures, the co‑crystal remains a free‑flowing powder, enabling uniform energy distribution and reproducible product formation .

Process Chemistry with Stringent Stoichiometric Control

In scale‑up of API intermediates where benzaldehyde and pyrazole must be introduced in a precise 1:1 ratio, the co‑crystal simplifies feed‑stream design and avoids the need for in‑line analytical verification of two separate feeds. This reduces capital expenditure and process analytical technology (PAT) burden, aligning with quality‑by‑design (QbD) principles .

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